molecular formula C14H22O B14396092 2-Methyl-3-(6-methylhept-5-EN-2-YL)cyclopent-2-EN-1-one CAS No. 89345-47-1

2-Methyl-3-(6-methylhept-5-EN-2-YL)cyclopent-2-EN-1-one

Cat. No.: B14396092
CAS No.: 89345-47-1
M. Wt: 206.32 g/mol
InChI Key: VWPHTZHQYHWTSU-UHFFFAOYSA-N
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Description

2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 . This compound is known for its unique structure, which includes a cyclopentene ring substituted with a methyl group and a 6-methylhept-5-en-2-yl side chain. It is a stereoisomer of bisabolone, a compound found in various essential oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone
  • (6R,7R)-Bisabolone
  • 1-Bisabolone
  • epi-α-Bisabol-1-one
  • Bisabolone (6S,7R)
  • 6R,7R-Bisabolone

Uniqueness

2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one is unique due to its specific structural configuration and the presence of both a cyclopentene ring and a 6-methylhept-5-en-2-yl side chain. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

89345-47-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one

InChI

InChI=1S/C14H22O/c1-10(2)6-5-7-11(3)13-8-9-14(15)12(13)4/h6,11H,5,7-9H2,1-4H3

InChI Key

VWPHTZHQYHWTSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)C(C)CCC=C(C)C

Origin of Product

United States

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